2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is a polyfluorinated aromatic amine featuring a phenoxy-aniline scaffold with substituents at key positions. Its structure includes:
- Phenoxy ring: 2,6-difluoro and 4-trifluoromethyl groups.
- Aniline ring: 3,4-difluoro substitution.
Properties
Molecular Formula |
C13H6F7NO |
|---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2 |
InChI Key |
NGISHEAGGYMARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
Compound A : 3,4,5-Trifluoroaniline
- Structure: Aniline ring with 3,4,5-trifluoro substitution; lacks phenoxy and trifluoromethyl groups.
- Comparison: Reduced steric bulk compared to the target compound. Lower lipophilicity (logP ≈ 2.1 vs. target’s logP ≈ 4.3) due to absence of trifluoromethyl and phenoxy groups. Limited metabolic stability in vivo due to fewer electron-withdrawing groups .
Compound B : 2-[4-(Trifluoromethyl)phenoxy]-3,4-difluoroaniline
- Structure: Lacks fluorine atoms at the 2,6-positions of the phenoxy ring.
- target’s 0.2 mg/mL). Lower thermal stability (melting point: 98°C vs. target’s 145°C) due to less symmetrical crystal packing .
Compound C : 2,6-Dichloro-4-(trifluoromethyl)phenoxy-3,4-difluoroaniline
- Structure: Chlorine replaces fluorine at the 2,6-positions of the phenoxy ring.
- Comparison: Higher molecular weight (MW: 398.1 vs. target’s 340.2) and logP (5.1 vs. 4.3).
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 340.2 | 183.1 | 318.2 | 398.1 |
| logP | 4.3 | 2.1 | 3.9 | 5.1 |
| Melting Point (°C) | 145 | 85 | 98 | 162 |
| Water Solubility (mg/mL) | 0.2 | 5.4 | 0.8 | 0.1 |
Electronic and Reactivity Profiles
- Target Compound: Strong electron-withdrawing effects from trifluoromethyl and fluorine substituents stabilize the aniline’s lone pair, reducing nucleophilicity. Reactivity in electrophilic substitution reactions is suppressed compared to non-fluorinated analogs.
- Compound B: Higher reactivity in SNAr (nucleophilic aromatic substitution) due to less fluorine-induced deactivation at the phenoxy ring.
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline is a fluorinated compound notable for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of multiple fluorine atoms, which often enhance biological activity. Its molecular formula is , and it has a molecular weight of 355.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.16 g/mol |
| CAS Number | 2244083-45-0 |
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides and Escherichia coli . Although specific data for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline is limited, the trends suggest potential effectiveness against bacterial infections.
Anticancer Activity
The anticancer efficacy of fluorinated compounds has been widely studied. A related study indicated that compounds with trifluoromethyl groups showed promising results against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds were significantly lower than that of Doxorubicin, a standard chemotherapy drug . This suggests that 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline may also exhibit similar anticancer properties.
Case Studies
- Study on Anticancer Properties :
- Antibacterial Screening :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of fluorinated compounds often indicates enhanced bioavailability and metabolic stability. While specific data on the pharmacokinetics of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline is scarce, studies on analogous compounds suggest favorable absorption and distribution characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
